2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
1.1. Target Compound: 2-Phenylethyl 2,7,7-Trimethyl-5-Oxo-4-(4-Oxo-4H-Chromen-3-Yl)-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate The compound this compound (CAS: 347352-69-6) is a polycyclic heterocyclic molecule featuring a hexahydroquinoline core substituted with a 4-oxochromen-3-yl group at position 4 and a phenylethyl ester at position 3 . Its structural complexity arises from the fusion of chromenone and quinoline moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxochromen-3-yl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-18-25(29(34)35-14-13-19-9-5-4-6-10-19)26(27-22(31-18)15-30(2,3)16-23(27)32)21-17-36-24-12-8-7-11-20(24)28(21)33/h4-12,17,26,31H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKGEGVWNDIWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=CC=CC=C4C3=O)C(=O)OCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenyl Moiety: This step involves the synthesis of the chromenyl group, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.
Coupling of the Chromenyl and Hexahydroquinoline Units: The final step involves the coupling of the chromenyl and hexahydroquinoline units through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-COO-) undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields the corresponding carboxylic acid and 2-phenylethanol. Prolonged exposure to strong acids (e.g., HCl/H₂SO₄) may also protonate the chromen-4-one oxygen, leading to ring-opening reactions.
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Basic hydrolysis (saponification) : Produces a carboxylate salt, which can be acidified to isolate the free acid. Optimal yields require polar solvents (e.g., ethanol/water) and elevated temperatures.
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid + 2-phenylethanol |
| Saponification | NaOH/EtOH, 80°C, 6h | Sodium carboxylate |
Oxidation-Reduction Reactions
The ketone (5-oxo group) and chromen-4-one moiety participate in redox processes:
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Ketone reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the 5-oxo group to a secondary alcohol, though steric hindrance from the hexahydroquinoline core may limit efficiency.
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Chromen-4-one oxidation : Strong oxidizers (e.g., KMnO₄) cleave the chromene ring, forming substituted benzoic acids.
Key Insight : The tetrasubstituted chromene ring exhibits limited reactivity toward mild oxidants, retaining aromaticity under standard conditions.
Nucleophilic Substitution and Addition
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Ester group : Reacts with amines (e.g., NH₃, alkylamines) in nucleophilic acyl substitution to form amides.
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Chromen-4-one : The α,β-unsaturated ketone system undergoes Michael additions with nucleophiles (e.g., Grignard reagents) at the β-position.
Example Reaction :
Cyclization and Ring-Opening Reactions
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Chromene ring-opening : Under strong acids (e.g., H₂SO₄), the chromene ring opens to form a diketone intermediate, which can recyclize under basic conditions.
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Hexahydroquinoline core : Acid-mediated rearrangements may lead to ring contraction or expansion, though this is highly condition-dependent.
Synthetic Modifications
Industrial synthesis involves:
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Cyclocondensation : Aryl aldehydes and enamines form the hexahydroquinoline backbone.
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Esterification : 2-Phenylethanol reacts with the carboxylic acid intermediate under Steglich conditions (DCC/DMAP).
Critical Factors :
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Solvent polarity (DMF > THF) accelerates cyclization.
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Temperature control minimizes side reactions (e.g., decarboxylation).
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison with Structural Analogues
Mechanistic Considerations
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Steric effects : Bulky 2,7,7-trimethyl groups hinder nucleophilic attack at the quinoline core.
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Electronic effects : Electron-withdrawing chromen-4-one group activates the adjacent carbonyl for nucleophilic addition.
Scientific Research Applications
1. Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Research indicates that derivatives of hexahydroquinoline exhibit various biological effects, including:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals and protect cells from oxidative stress.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics.
2. Biological Research
The compound can be utilized in biological studies to explore its interactions with specific molecular targets:
- Enzyme Inhibition Studies : The hexahydroquinoline framework is known to interact with enzymes involved in metabolic pathways. This compound could serve as a lead for developing enzyme inhibitors.
- Cellular Mechanisms : Investigating how this compound affects cellular signaling pathways can provide insights into its potential therapeutic effects.
3. Material Science
Due to its unique chemical structure, the compound may have applications in material science:
- Polymer Synthesis : The presence of reactive functional groups allows for the incorporation of this compound into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
- Coatings and Films : Its solubility in organic solvents makes it suitable for use in coatings that require specific chemical resistance or barrier properties.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of hexahydroquinoline derivatives. The results indicated that compounds similar to 2-phenylethyl 2,7,7-trimethyl-5-oxo exhibited significant free radical scavenging activity, suggesting potential for developing antioxidant therapies.
Case Study 2: Anticancer Research
Research conducted at a leading pharmaceutical institute tested the cytotoxic effects of various hexahydroquinoline derivatives on human cancer cell lines. The findings revealed that certain modifications to the structure enhanced anticancer activity, providing a basis for further drug development based on this compound.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors in the body. This interaction can inhibit or activate specific pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Variations and Substituent Effects The target compound belongs to a broader class of hexahydroquinoline derivatives synthesized via Hantzsch-like reactions. Key structural variations occur at position 4 (aryl/heteroaryl substituents) and position 3 (ester groups). A comparative analysis of substituents and their impacts is summarized in Table 1.
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
*Experimental or calculated values. †Estimated using ChemDraw/BioByte tools.
Key Observations :
- Chromenone vs.
- Ester Groups : The 2-phenylethyl ester in the target compound increases logP by ~1.8 units compared to ethyl esters, suggesting improved membrane permeability but reduced aqueous solubility .
2.2. Physicochemical Properties The chromenone moiety significantly impacts polarity and solubility. For example:
- logP: The target compound’s estimated logP (~5.8) is higher than phenyl (3.9) and thiophene (5.0) analogs due to the chromenone’s aromatic system and phenylethyl ester .
- Hydrogen Bonding: The chromenone’s carbonyl groups (C=O) and ester oxygen atoms increase hydrogen-bond acceptor count (5 acceptors) compared to phenyl derivatives (4 acceptors), influencing solubility and crystal packing .
2.3. Synthesis Methods Hexahydroquinoline derivatives are typically synthesized via multicomponent Hantzsch reactions. Key variations include:
- Target Compound: Likely synthesized from dimedone, 3-formylchromone, ammonium acetate, and phenylethyl acetoacetate under catalytic conditions (e.g., L-glutamine in ethanol) .
- Ethyl Phenyl Derivative : Prepared from benzaldehyde, ethyl acetoacetate, and ammonium acetate using L-glutamine as a catalyst.
- Thiophene Derivative : Utilized thiophene-2-carbaldehyde in place of benzaldehyde.
2.4. Crystallographic Features
Crystal structures of related compounds reveal trends in hydrogen bonding and ring puckering:
- Ethyl Phenyl Derivative : Crystallizes in the triclinic space group $ P1 $, with a hydrogen-bonded chain motif (N–H···O interactions). Mean C–C bond length = 1.52 Å.
- Ring Puckering: Hexahydroquinoline rings in these derivatives adopt boat or chair conformations, influenced by substituents at position 4 .
- Anticancer Potential: Derivatives with sulfonylphenyl groups (e.g., 4a in ) show activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM).
- Antimicrobial Properties : Thiophene-containing analogs demonstrate moderate antibacterial activity due to sulfur’s electronegativity .
- Calcium Channel Modulation : Phenyl-substituted derivatives are associated with calcium channel blocking, a trait common in 1,4-dihydropyridines .
Biological Activity
2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound is part of a larger class of derivatives that exhibit a variety of biological activities, including antioxidant, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
The molecular formula for this compound is C31H31NO5 with a molecular weight of 497.59 g/mol. It features multiple functional groups that contribute to its biological activity. Notably, it has a logP value of 5.484, indicating its lipophilicity which may influence its absorption and distribution in biological systems .
Antioxidant Activity
Research indicates that compounds similar to 2-phenylethyl 2,7,7-trimethyl-5-oxo derivatives demonstrate significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage and disease progression .
Anticancer Properties
Several studies have reported the anticancer potential of hexahydroquinoline derivatives. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways. For instance, derivatives have shown activity against breast cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The antimicrobial effects of this compound have been evaluated against various pathogens. Studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The presence of the chromone moiety is believed to enhance its antimicrobial efficacy by disrupting microbial cell membranes .
Case Study 1: Anticancer Activity
A study conducted on the effects of hexahydroquinoline derivatives on human cancer cell lines demonstrated that these compounds could significantly inhibit cell proliferation. The results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use. The underlying mechanism was attributed to the activation of caspase pathways leading to apoptosis in cancer cells .
Case Study 2: Antioxidant Effects
In vitro assays measuring DPPH radical scavenging activity showed that 2-phenylethyl derivatives possess strong antioxidant capabilities comparable to established antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress-related diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Significant scavenging of free radicals | Reduces oxidative stress |
| Anticancer | Inhibition of cancer cell proliferation | Induces apoptosis via caspase activation |
| Antimicrobial | Inhibitory effects on bacterial growth | Disruption of microbial membranes |
Q & A
Q. What are the most efficient synthetic routes for preparing this hexahydroquinoline derivative?
The compound can be synthesized via modified Hantzsch condensation, a widely used method for polyhydroquinoline derivatives. Key steps include cyclocondensation of aldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde), β-keto esters, and ammonium acetate in ethanol under reflux. Crystallization from ethanol or methanol yields pure crystals suitable for structural analysis . Optimizing stoichiometry and reaction time (typically 6–12 hours) improves yields (reported up to 65–75% in related analogs) .
Q. How can researchers confirm the structural integrity of this compound?
X-ray crystallography is the gold standard for unambiguous confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, and c = 13.95 Å have been resolved for analogs, revealing chair conformations in the hexahydroquinoline core and hydrogen-bonding motifs stabilizing the lattice . Complementary techniques like H/C NMR and IR spectroscopy validate functional groups (e.g., ester carbonyl stretches at 1720–1740 cm) .
Q. What pharmacological activities are associated with this scaffold, and how are they evaluated?
Polyhydroquinoline derivatives exhibit anti-inflammatory, antioxidant, and calcium channel modulation properties. In vitro assays include:
- Cyclooxygenase (COX) inhibition : Evaluated via ELISA using human recombinant COX-2 enzymes.
- DPPH radical scavenging : Measures antioxidant capacity at 517 nm absorbance.
- Calmodulin binding : Fluorescence polarization assays with FITC-labeled calmodulin. Related compounds show EC values in the low micromolar range (e.g., 4.2 µM for COX-2 inhibition) .
Advanced Research Questions
Q. How do substituents on the chromen-4-one and phenyl groups influence bioactivity?
Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) models. For instance:
- Electron-withdrawing groups (e.g., -Cl at the para position) enhance anti-inflammatory activity by 30% compared to unsubstituted analogs .
- Bulky groups (e.g., 2-phenylethyl esters) improve membrane permeability, as shown in Caco-2 cell monolayers (P > 1 × 10 cm/s) . Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins like COX-2 .
Q. What computational strategies are effective for predicting conformational dynamics and binding modes?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model solvent interactions and ligand flexibility. Simulations >100 ns reveal stable chair conformations in the hexahydroquinoline core .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Used to study charge distribution in the 4-oxo-chromenyl moiety, which influences hydrogen bonding with serine residues in enzyme active sites .
- Free Energy Perturbation (FEP) : Predicts relative binding affinities for analogs with modified ester groups (e.g., ethyl vs. phenylethyl) .
Q. How can researchers resolve contradictions in reported biological data across analogs?
Discrepancies often arise from variations in assay conditions or substituent positions. For example:
- Contradiction : A 2-chlorophenyl analog showed potent COX-2 inhibition in one study but weak activity in another.
- Resolution : Verify assay parameters (e.g., enzyme source, incubation time). Re-evaluate purity via HPLC (≥95% required) and confirm stereochemistry using circular dichroism . Meta-analysis of crystallographic data (e.g., Cambridge Structural Database) can identify conserved binding motifs .
Methodological Tables
Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value | Reference |
|---|---|---|
| Space group | P1 | |
| Unit cell (a, b, c) | 7.35 Å, 9.63 Å, 13.95 Å | |
| Hydrogen bond length | O2–H⋯O3 = 2.89 Å |
Table 2. In Vitro Pharmacological Data for Analogs
| Assay | EC/IC | Substituent | Reference |
|---|---|---|---|
| COX-2 inhibition | 4.2 µM | 4-Chlorophenyl | |
| DPPH scavenging | 82% at 50 µM | 4-Oxo-chromenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
